molecular formula C10H9ClN2 B3347212 1-[3-(Chloromethyl)phenyl]imidazole CAS No. 129747-33-7

1-[3-(Chloromethyl)phenyl]imidazole

Cat. No.: B3347212
CAS No.: 129747-33-7
M. Wt: 192.64 g/mol
InChI Key: GBDOQRFQFRZGHV-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)phenyl]imidazole (CAS 129747-33-7) is a chemical compound with the molecular formula C 10 H 9 ClN 2 and a molecular weight of 192.65 g/mol . This organic building block features an imidazole ring linked to a phenyl group that possesses a chloromethyl (-CH 2 Cl) substituent in the meta position. The chloromethyl group is a versatile and reactive handle, making this compound a valuable intermediate in synthetic organic and medicinal chemistry research . It is typically recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . The primary research value of this compound lies in its role as a synthetic precursor. The imidazole scaffold is recognized as a "unique and multifaceted" structure with broad applications in industrial and pharmaceutical chemistry . Researchers utilize this compound as a key starting material for the design and synthesis of more complex molecules. Its reactivity allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery projects. Imidazole derivatives, in particular, are investigated for their interactions with various therapeutic targets, enzymes, and receptors, and have shown a wide range of biological activities in scientific research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind. All information provided is for informational purposes to support scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(chloromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDOQRFQFRZGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chloromethyl Phenyl Imidazole and Analogous Structures

Classical Approaches to Imidazole (B134444) Functionalization

The traditional synthesis of 1-aryl-substituted imidazoles, including the target compound, relies on a foundation of well-established organic reactions. These methods typically involve the initial construction of the imidazole core, followed by the attachment of the desired aryl group.

Synthesis of Imidazole Ring Systems and N-Alkylation/Arylation Strategies

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of numerous biologically active molecules. biomedpharmajournal.org Its synthesis can be achieved through various methods, with the Debus-Radziszewski synthesis being one of the earliest reported. ajrconline.orgjetir.org This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org Another versatile approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the rapid assembly of the imidazole ring. ajrconline.orgorganic-chemistry.org

Once the imidazole ring is formed, the next crucial step is the introduction of the aryl substituent at one of the nitrogen atoms, a process known as N-arylation. The regioselectivity of this reaction is a critical consideration, as unsymmetrical imidazoles can lead to a mixture of N1- and N3-substituted products. otago.ac.nzthieme-connect.de The choice of reaction conditions, including the base and solvent, can significantly influence the outcome. otago.ac.nz For instance, N-alkylation of imidazoles can be achieved using alkyl halides, sulfonates, epoxides, or electron-deficient alkenes. youtube.com In some cases, a catalyst-free approach for N-allylation/alkylation of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates has been successfully employed. nih.gov

A common strategy for the N-alkylation of imidazole involves reacting it with a suitable alkylating agent in the presence of a base. google.comnih.gov For the synthesis of 1-[3-(chloromethyl)phenyl]imidazole, this would involve the reaction of imidazole with 1-chloro-3-(chloromethyl)benzene. The reaction is typically carried out in a suitable solvent, and the choice of base can influence the reaction rate and yield.

Reagent 1Reagent 2ConditionsProductReference
Imidazoletert-Butyl bromoacetateBBDE Cl, KOH-K2CO3Imidazol-1-yl-acetic acid tert-butyl ester nih.gov
ImidazoleBenzyl chloroacetateIn situ generationBenzyl ester of imidazole-1-yl-acetic acid nih.gov
ImidazoleMethyl chloroacetateSolvent mixture, then hydrolysisImidazol-1-yl-acetic acid hydrochloride nih.gov
ImidazoleBenzyl chlorideBase (e.g., K2CO3)1-Benzylimidazole mdpi.com
2-PhenylimidazoleBenzyl chlorideNaOH, Toluene1-Benzyl-2-phenylimidazole google.com
Imidazole1,2-DibromoethaneMethanol, refluxN,N'–bis–(2,4,6–trimethylphenylamino)ethane dihydrobromide researchgate.net

Introduction of Chloromethyl Substituents on Phenyl Rings

The chloromethyl group (-CH2Cl) is a reactive functional group that can be introduced onto an aromatic ring through a process known as chloromethylation. chempanda.comwikipedia.org The Blanc chloromethylation is a classic method that utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org This reaction introduces a chloromethyl group onto an activated aromatic ring.

An alternative approach involves the chlorination of a corresponding hydroxymethylphenyl precursor. For instance, (3-(imidazol-1-yl)phenyl)methanol can be converted to this compound. This transformation can be achieved using various chlorinating agents.

Regioselective Synthesis of 1-Aryl-substituted Imidazoles

Achieving regioselectivity in the synthesis of 1-aryl-substituted imidazoles is paramount, particularly when dealing with unsymmetrical imidazoles. nih.gov The substitution pattern on the imidazole ring can direct the incoming aryl group to a specific nitrogen atom. otago.ac.nz For instance, electron-withdrawing groups at the 4(5)-position of the imidazole ring can influence the site of N-alkylation. otago.ac.nz

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of aryl-substituted imidazoles. nih.gov These methods often involve the coupling of a pre-functionalized imidazole with an aryl halide. The use of protecting groups on the imidazole nitrogen can also be employed to control the regioselectivity of subsequent reactions. nih.govacs.org For example, the SEM [2-(trimethylsilyl)ethoxymethyl] group has been utilized as a protecting group to direct arylation to specific positions on the imidazole ring. nih.govnih.gov

Advanced Synthetic Strategies for Chloromethylphenylimidazoles

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of complex molecules like this compound. These strategies often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to classical approaches.

Application of Stille Cross-Coupling Reactions for Phenylethenyl-Imidazole Derivatives

The Stille cross-coupling reaction is a versatile carbon-carbon bond-forming reaction that involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has found broad application in the synthesis of complex organic molecules, including those containing imidazole moieties. nih.govresearchgate.netdntb.gov.ua

In the context of synthesizing precursors to chloromethylphenylimidazoles, the Stille coupling can be employed to create a phenylethenyl-imidazole scaffold. This would involve coupling a stannylated imidazole derivative with a vinyl halide or triflate attached to the phenyl ring. Subsequent modification of the ethenyl group could then lead to the desired chloromethyl functionality. The reaction is known for its tolerance of a wide range of functional groups and its ability to be performed under relatively mild conditions. libretexts.org

Coupling Partner 1Coupling Partner 2CatalystConditionsProductReference
Secondary alkyl azastannatraneAryl bromidePalladium complexMildCross-coupled product nih.gov
Organotin reagentAryl/Acyl halidePalladium catalystMildKetones/Aryl compounds libretexts.org
5-(Tributylstannyl)-1-methylimidazoleIodothienopyridinePalladium catalyst-Imidazole-thienopyridine researchgate.net
N-DMAS-4,5-diiodoimidazoleOrganostannanePalladium catalyst, CuI-Bis-coupled imidazoles dntb.gov.ua

Utilization of Thionyl Chloride in Chlorination Reactions

As mentioned previously, the chlorination of a hydroxymethyl group is a key transformation in one of the synthetic routes to this compound. Thionyl chloride (SOCl2) is a widely used and effective reagent for this purpose. google.com The reaction of an alcohol with thionyl chloride typically proceeds to give the corresponding alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts.

The reaction of (3-(imidazol-1-yl)phenyl)methanol with thionyl chloride would provide a direct route to this compound. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction. The conditions can be optimized to ensure high conversion and minimize side reactions. A patent describes a process for preparing organic chlorides by reacting the corresponding alcohols with thionyl chloride in the presence of a triarylphosphine oxide catalyst. google.com

Starting MaterialReagentCatalystTemperature (°C)ProductReference
1,1,1-tris(hydroxymethyl)ethaneThionyl chlorideTriphenylphosphine oxide1351,3-dichloro-2-chloromethyl-2-methylpropane google.com
2,2-dimethyl-1,3-propanediolThionyl chlorideTriphenylphosphine oxide801,3-dichloro-2,2-dimethylpropane google.com

Microwave-Assisted Synthetic Protocols for Related Imidazole Derivatives

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial benefits over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced purity. nih.govresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like imidazole derivatives due to its efficient and rapid heating. nih.govniscpr.res.in

Protocols often involve one-pot, multi-component reactions, which are valued for their efficiency in generating molecular complexity in a single step. niscpr.res.in A common microwave-assisted approach for synthesizing substituted imidazoles involves the condensation of a primary amine with an aldehyde to form a Schiff base. niscpr.res.in This intermediate is then treated with ammonium (B1175870) acetate (B1210297) and a dicarbonyl compound, such as benzil, on a solid support like silica (B1680970) gel. niscpr.res.in The use of microwave irradiation under solvent-free conditions can accelerate these reactions significantly; for instance, Schiff base formation might complete in as little as 8 minutes, with the final imidazole product forming within 12-16 minutes. niscpr.res.in

The advantages of microwave-assisted synthesis compared to conventional methods are well-documented. niscpr.res.in Reactions that might take many hours under traditional reflux conditions can often be completed in a fraction of the time with microwave heating, leading to time savings of up to 98%. niscpr.res.inorganic-chemistry.org Furthermore, yields are frequently higher, with increases of 10-50% reported for certain benzimidazole (B57391) syntheses. organic-chemistry.org The use of solvents can be minimized or eliminated, contributing to the environmentally friendly nature of these protocols. niscpr.res.in For example, the synthesis of various tri/tetrasubstituted imidazole derivatives has been successfully achieved using ethanol (B145695) as a green solvent under microwave conditions. nih.gov

A comparative study highlighted the efficiency of microwave irradiation over conventional heating for the synthesis of aryl imidazoles, demonstrating superior yields and shorter reaction times, as detailed in the table below.

CompoundConventional Method Yield (%)Conventional Method Time (h)Microwave Method Yield (%)Microwave Method Time (min)
Aryl Imidazole Derivative 16588512
Aryl Imidazole Derivative 262108814
Aryl Imidazole Derivative 37079012
Aryl Imidazole Derivative 458128216

This table presents illustrative data based on findings reported in the literature, comparing conventional and microwave-assisted synthetic methods. niscpr.res.in

Cyclization Reactions for Chloromethyl-Benzimidazole Formation

The formation of the benzimidazole ring system is a critical step in synthesizing compounds like 2-chloromethyl-1H-benzimidazole. This is typically achieved through the cyclization of an o-phenylenediamine (B120857) derivative with a suitable one-carbon (C1) synthon. organic-chemistry.org

One prominent method involves the reaction of o-phenylenediamines with chloroacetic acid or its derivatives. The synthesis of 2-chloromethyl-1H-benzimidazole derivatives often starts with this core reaction, followed by subsequent modifications. ijpsjournal.com For instance, a library of derivatives was created by first synthesizing 2-chloromethyl-1H-benzimidazole and then reacting it with various nucleophiles. ijpsjournal.com

Recent advancements have introduced novel cyclization strategies. A photochemically induced method allows for the synthesis of trichloromethyl or dichloromethyl substituted benzimidazole derivatives. rsc.org This process involves the dechlorination of CCl₄ or CHCl₃ to generate polychloromethyl radicals, which then undergo cyclization with an unactivated olefin moiety within the substrate. rsc.orgresearchgate.net This protocol is noted for its high atom economy and excellent regioselectivity. rsc.org

Another approach utilizes a one-pot procedure for converting 2-nitroanilines into benzimidazoles. organic-chemistry.org This involves the reduction of the nitro group, commonly with iron powder, followed by an acid-catalyzed cyclization with a C1 source like formic acid. organic-chemistry.org This method is valued for its compatibility with a wide range of functional groups.

The general reaction scheme for forming the benzimidazole ring involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, leading to the formation of the heterocyclic ring after dehydration.

Starting MaterialsReagents/ConditionsProduct TypeKey FeaturesReference
o-Phenylenediamine, Chloroacetic AcidAcid catalyst (e.g., HCl), Reflux2-Chloromethyl-1H-benzimidazoleDirect formation of the chloromethyl-substituted core. ijpsjournal.com
Benzimidazole with unactivated olefin, CCl₄/CHCl₃Purple LED lamp, Photochemical inductionPolychloromethyl-substituted benzimidazolesMetal-free, high atom economy, radical cyclization. rsc.orgresearchgate.net
2-Nitroanilines, Formic AcidFe powder, NH₄ClBicyclic 2H-benzimidazolesOne-pot nitro reduction and cyclization. organic-chemistry.org

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of imidazole derivatives are critical steps to ensure the purity of the final compound for characterization and further use. In academic synthesis, several standard techniques are employed.

Crystallization is a widely used method for purifying solid imidazole compounds. google.com This technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture at varying temperatures. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. Solvents such as methanol, toluene, and diethyl ether have been used for the crystallization of imidazoles. google.com In some cases, purification involves the formation of a salt, such as an imidazolium (B1220033) salt, which is crystallized and then neutralized to recover the pure imidazole base. google.com

Column Chromatography is another cornerstone of purification in organic synthesis, particularly for separating complex mixtures or when crystallization is ineffective. orgsyn.org Silica gel is the most common stationary phase for the purification of imidazole derivatives. researchgate.net The crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Components of the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. For example, a mixture of benzene (B151609) and ethyl acetate has been used as an eluent for purifying 2-chloromethyl-1H-benzimidazole derivatives. researchgate.net While effective, this method can be time-consuming and require large volumes of solvent. orgsyn.org

Extraction and Washing are fundamental workup procedures to remove inorganic salts and other water-soluble or acid/base-soluble impurities. After a reaction is complete, the mixture is often poured into water and extracted with an organic solvent like ethyl acetate. ijpsjournal.comresearchgate.net The organic layer, containing the desired product, can then be washed sequentially with water, an acidic solution (like dilute HCl) to remove basic impurities, and/or a basic solution (like aqueous sodium bicarbonate) to remove acidic impurities. The purified organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, before the solvent is removed under reduced pressure to yield the crude or purified product. researchgate.net

Precipitation can also be an effective and rapid purification method. This involves dissolving the crude product in a solvent in which it is soluble, and then adding a second solvent (an anti-solvent) in which the product is insoluble, causing it to precipitate out of the solution while impurities remain dissolved. mdpi.com The resulting solid can then be collected by filtration.

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloromethyl Phenyl Imidazole

Reactivity of the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is the most reactive site on the 1-[3-(Chloromethyl)phenyl]imidazole molecule for nucleophilic attack and other transformations. Its reactivity is enhanced by the adjacent phenyl ring, which can stabilize transition states and intermediates through resonance.

Nucleophilic Substitution Reactions (SN2)

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, predominantly following an SN2 mechanism. In this pathway, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The benzylic nature of the carbon atom significantly accelerates the SN2 reaction rate. This is attributed to the stabilization of the transition state by the π-system of the phenyl ring, which can overlap with the p-orbitals of the reacting carbon. askiitians.comchemtube3d.comchemtube3d.com The rate of these reactions is also dependent on the nature of the nucleophile, the solvent, and the reaction conditions. stackexchange.com Stronger nucleophiles and polar aprotic solvents generally favor the SN2 mechanism.

NucleophileReagentSolventProduct
Hydroxide (B78521)NaOHH₂O/THF1-[3-(Hydroxymethyl)phenyl]imidazole
CyanideNaCNDMSO1-[3-(Cyanomethyl)phenyl]imidazole
AzideNaN₃DMF1-[3-(Azidomethyl)phenyl]imidazole
ThiolateNaSPhEthanol (B145695)1-[3-(Phenylthiomethyl)phenyl]imidazole
AmineNH₃Ethanol1-[3-(Aminomethyl)phenyl]imidazole

This table presents hypothetical SN2 reactions and products based on the known reactivity of benzylic chlorides.

While SN2 reactions are predominant, under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may compete. askiitians.comyoutube.com This would involve the formation of a relatively stable benzylic carbocation, which is resonance-stabilized by the phenyl ring.

Elimination Reactions

Elimination reactions (E2 and E1) can also occur at the chloromethyl group, although they are generally less favored than substitution for primary benzylic halides unless specific conditions are employed. quizlet.comlumenlearning.com For an E2 reaction to occur, a strong, sterically hindered base is typically required to abstract a proton from the carbon adjacent to the chloromethyl group. However, in the case of this compound, there are no protons on the carbon atom of the chloromethyl group itself. Elimination would have to involve abstraction of a proton from the phenyl ring, which is highly unlikely under standard E2 conditions.

An E1 mechanism could be possible under conditions that favor carbocation formation, such as high temperatures and the use of a non-nucleophilic base. youtube.com The initially formed benzylic carbocation could potentially undergo rearrangement or elimination if a suitable proton is available for abstraction. However, given the primary nature of the halide, substitution reactions are generally more probable. lumenlearning.com

Generation of Carbanion Intermediates

The formation of a carbanion by direct deprotonation of the chloromethyl group is not a facile process. nih.gov However, benzylic carbanions can be generated from benzylic halides through reaction with organometallic reagents, such as organolithium compounds or Grignard reagents, via a metal-halogen exchange. slideshare.netchemistry-chemists.com These benzylic carbanions are stabilized by the delocalization of the negative charge into the adjacent phenyl ring. youtube.com

The resulting carbanion of this compound would be a potent nucleophile, capable of reacting with a variety of electrophiles to form new carbon-carbon bonds. The stability of such a carbanion would be influenced by the electronic nature of the imidazole (B134444) substituent on the phenyl ring.

ReagentIntermediateSubsequent ElectrophileProduct
n-Butyllithium1-[3-(Lithiummethyl)phenyl]imidazoleCO₂2-(3-(1H-Imidazol-1-yl)phenyl)acetic acid
Magnesium1-[3-(Chloromagnesiomethyl)phenyl]imidazoleFormaldehyde (B43269)2-(3-(1H-Imidazol-1-yl)phenyl)ethanol

This table illustrates the potential generation of carbanion intermediates and their subsequent reactions based on established organometallic chemistry principles.

Reactivity of the Imidazole Nucleus

The imidazole ring in this compound is an aromatic heterocycle with its own distinct reactivity profile. The presence of two nitrogen atoms within the ring influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). The nitrogen atoms have an electron-withdrawing inductive effect, which deactivates the ring towards electrophiles. wikipedia.org However, the lone pair of electrons on one of the nitrogen atoms can be donated into the ring through resonance, which can direct incoming electrophiles. In N-substituted imidazoles like this compound, electrophilic attack is expected to occur preferentially at the C4 or C5 positions. The phenyl group at the N1 position further influences the electron distribution in the imidazole ring. acs.org

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions often need to be carefully controlled to avoid reaction at the more reactive chloromethyl group or quaternization of the imidazole nitrogen.

ReactionReagentPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄C4 or C51-[3-(Chloromethyl)phenyl]-4-nitroimidazole
BrominationBr₂/FeBr₃C4 or C54-Bromo-1-[3-(chloromethyl)phenyl]imidazole
SulfonationSO₃/H₂SO₄C4 or C5This compound-4-sulfonic acid

This table provides hypothetical examples of electrophilic aromatic substitution on the imidazole ring.

Nucleophilic Attack on Imidazole Ring System

The imidazole ring itself is generally resistant to nucleophilic aromatic substitution (SNAr) unless it is activated by strong electron-withdrawing groups or is part of an imidazolium (B1220033) salt. acs.orglibretexts.org The formation of an imidazolium salt by quaternization of the N3 nitrogen atom with an alkylating agent would significantly activate the ring towards nucleophilic attack, particularly at the C2 position. nih.govresearchgate.net

In the context of this compound, an intramolecular reaction could potentially occur where the chloromethyl group acts as the alkylating agent, leading to a tricyclic imidazolium salt. However, this is sterically constrained. More likely is the intermolecular reaction with other nucleophiles if the imidazole ring is activated.

The imidazole ring itself can also act as a nucleophile, with the lone pair on the N3 atom being available for reaction with electrophiles. youtube.com This can lead to the formation of imidazolium salts, which can have applications as ionic liquids or catalysts. nih.gov

N-Functionalization Strategies of the Imidazole Nitrogen

The nitrogen atoms within the imidazole ring of this compound offer versatile sites for functionalization, enabling the synthesis of a diverse range of derivatives. The presence of two nitrogen atoms, one pyridinic (N3) and one pyrrolic (N1), allows for various reactions, including quaternization and alkylation.

Quaternization: The pyridinic nitrogen (N3) of the imidazole ring is nucleophilic and can readily react with alkyl halides to form imidazolium salts. This process, known as quaternization, introduces a positive charge on the imidazole ring, altering its electronic properties and solubility. For instance, the reaction of N-substituted imidazoles with alkyl halides, such as methyl iodide, can lead to the formation of benzimidazolium salts. lew.ro The quaternization of polyethersulfone with imidazole, for example, results in characteristic shifts in proton NMR spectra, indicating the successful modification of the imidazole ring. mdpi.com

Alkylation: The pyrrolic nitrogen (N1) can also undergo alkylation, although it is generally less reactive than the pyridinic nitrogen. Alkylation at this position is often achieved by first deprotonating the N-H bond with a base, followed by reaction with an alkylating agent. google.com The choice of solvent and base is crucial for controlling the regioselectivity of the alkylation. google.com For example, the alkylation of imidazoles unsubstituted at the 1-position can be achieved by reacting them with an alkyl halide in the presence of a base like potassium hydroxide in a non-reactive aromatic solvent. google.com

The functionalization of the imidazole nitrogen is a key strategy for modifying the properties of this compound and its derivatives, enabling their use in various applications.

Reaction Mechanisms in Derivatization Processes

The derivatization of this compound involves a variety of reaction mechanisms, including those mediated by specialized reagents and those proceeding through electron transfer pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic routes.

Tetrakis(dimethylamino)ethylene (TDAE) Mediated Reactions

Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent that can facilitate a range of chemical transformations. sigmaaldrich.comwikipedia.org Its ability to act as a two-electron reductant makes it particularly useful in reactions involving the formation of radical intermediates. sigmaaldrich.com

In the context of imidazole derivatives, TDAE has been employed in reductive alkylating reactions. researchgate.net For example, in the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with carbonyl compounds, TDAE is used to generate a benzylic anion, which then attacks the carbonyl group. mdpi.com This process typically occurs at low temperatures to control the reactivity of the intermediates. mdpi.com The oxidized byproducts of TDAE are water-soluble, which simplifies the purification of the final products. beilstein-journals.org TDAE has also been utilized in nickel-catalyzed cross-coupling reactions as a terminal organic reductant. organic-chemistry.org

A proposed mechanism for TDAE-mediated reactions often involves an initial single-electron transfer (SET) from TDAE to a substrate, generating a radical anion and the TDAE radical cation. beilstein-journals.org This is followed by further reaction of the radical anion to form the desired product. For instance, in the reduction of arenediazonium salts, TDAE facilitates the formation of aryl radicals through a SET pathway. beilstein-journals.org

Reactant Reagent Product Yield
4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazoleAromatic Aldehydes, TDAEAlcohol Derivatives24-78% mdpi.com
Arenediazonium SaltsTDAEIndolines, Indoles-

Electron Transfer Reactions in Heterocyclic Series

Electron transfer (ET) is a fundamental process in many chemical reactions, including the synthesis and modification of heterocyclic compounds like imidazoles. sapub.org These reactions can proceed through either inner-sphere or outer-sphere mechanisms. sapub.org Imidazole and its derivatives can facilitate electron transfer in various redox reactions. researchgate.net

Single-electron transfer (SET) is a key step in many radical reactions involving N-heterocyclic carbenes (NHCs), which are structurally related to imidazoles. exlibrisgroup.comnih.govresearchgate.net The formation of radical cations from Breslow intermediates, derived from NHCs, can be achieved through SET to an acceptor. nih.govresearchgate.net These radical species can then participate in a variety of transformations. exlibrisgroup.comnih.gov

In the context of this compound, the chloromethyl group can be a site for reactions initiated by electron transfer. For example, under certain conditions, electron transfer to the C-Cl bond can lead to its homolytic cleavage, forming a benzylic radical. This radical can then undergo further reactions, such as dimerization or reaction with other species in the reaction mixture. Halogen-atom transfer reactions between haloalkanes and transition-metal complexes have been studied, providing insight into the mechanisms of such processes. osti.gov

Strategic Applications of 1 3 Chloromethyl Phenyl Imidazole As a Chemical Building Block

Precursor in Diverse Organic Synthesis

The reactivity of the chloromethyl group, coupled with the inherent properties of the imidazole (B134444) ring, positions 1-[3-(chloromethyl)phenyl]imidazole as a key precursor in the synthesis of a multitude of organic compounds. Its utility spans the creation of complex heterocyclic systems, the derivatization for enhanced chemical functionality, and the construction of multi-heterocyclic architectures.

Synthesis of Complex Heterocyclic Systems

The chloromethyl group in this compound serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is harnessed to introduce the 3-(imidazol-1-yl)benzyl moiety into various molecular scaffolds, leading to the formation of more complex heterocyclic systems. For instance, it can be reacted with nucleophiles such as amines, thiols, and alcohols to generate a diverse array of substituted derivatives.

While direct examples of its use in complex heterocyclic synthesis are specific to proprietary research, the principles of its reactivity are well-established. The imidazole ring itself can participate in further reactions, such as N-alkylation or metal-catalyzed cross-coupling reactions, to build even more intricate structures. The synthesis of fused imidazole systems, for example, often involves the initial functionalization of the imidazole core, a role that this compound is primed for. nih.gov

Derivatization for Enhanced Chemical Functionality

Derivatization of this compound is a key strategy to modulate its physicochemical properties and introduce new functionalities. The chloromethyl group is the primary site for such modifications. For example, conversion of the chloride to other leaving groups can fine-tune its reactivity in subsequent synthetic steps.

Furthermore, the imidazole ring itself offers opportunities for derivatization. The nitrogen atoms of the imidazole can be quaternized to form imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs). orientjchem.org These NHCs are powerful ligands in organometallic catalysis. The derivatization of similar imidazole-containing compounds has been explored for applications such as gas chromatographic analysis, highlighting the potential for tailored functionalization. nih.gov

Derivative Class Synthetic Transformation Potential Functionality
AminesNucleophilic substitution with primary/secondary aminesIntroduction of basic centers, hydrogen bonding sites
EthersReaction with alcohols/phenolsAltered solubility, introduction of coordinating groups
ThioethersReaction with thiolsMetal-binding sites, redox activity
Imidazolium SaltsQuaternization of imidazole nitrogenPrecursors to N-heterocyclic carbenes (NHCs)

Construction of Multi-Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a heterocyclic imidazole ring, makes it an ideal candidate for the construction of multi-heterocyclic architectures. These are molecules containing multiple heterocyclic rings, often leading to complex three-dimensional structures with unique properties.

By reacting this compound with other heterocyclic molecules bearing nucleophilic sites, it is possible to link different heterocyclic systems together. For example, reaction with a thiol-substituted triazole could yield a molecule containing both imidazole and triazole rings, connected by a thioether linkage. Such multi-heterocyclic compounds are of interest in medicinal chemistry and materials science. The synthesis of polyfused heterocyclic systems often relies on building blocks that can bridge different ring systems, a role that this compound is well-suited to fulfill. researchgate.net

Role in Materials Science

The incorporation of the this compound unit into larger molecular structures has shown promise in the development of advanced materials with specific functional properties. Its applications in this domain are primarily focused on optoelectronic materials and functional polymers.

Development of Optoelectronic Materials

Imidazole derivatives are known to be thermally stable and can exhibit luminescence, making them attractive components for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nwpu.edu.cn The introduction of the 3-(imidazol-1-yl)phenyl moiety can influence the electronic properties of a material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Research has shown that incorporating imidazole-based units can lead to materials with excellent thermal stability and efficient fluorescence. rsc.org For instance, a novel zinc phthalocyanine (B1677752) derivative incorporating a triphenyl imidazole moiety at its peripheral positions exhibited interesting photophysical and nonlinear optical properties. rsc.org While this example does not directly use this compound, it demonstrates the potential of imidazole-containing building blocks in this field. The reactive chloromethyl group of this compound provides a convenient handle to covalently attach this functionality to other chromophores or polymer backbones for the development of new optoelectronic materials.

Material Type Role of Imidazole Moiety Key Properties
Organic Light-Emitting Diodes (OLEDs)Electron transport, hole blocking, emissive layer componentThermal stability, high fluorescence quantum yield, balanced charge injection
Nonlinear Optical (NLO) MaterialsContribution to molecular hyperpolarizabilityTwo-photon absorption, self-focusing behavior

Synthesis of Functional Polymers and Membranes

The chloromethyl group of this compound allows for its incorporation into polymer chains, either as a monomer or as a post-polymerization modification agent. This can impart the unique properties of the imidazole group to the resulting polymer. Imidazole-containing polymers have been investigated for a variety of applications, including as membranes for gas separation.

A patent describes the synthesis of imidazole-containing polymer membranes that show potential for targeted separation capabilities. google.com The imidazole groups within the polymer matrix can interact with specific gas molecules, such as carbon dioxide, enhancing the membrane's selectivity. The synthesis of such polymers can be achieved by polymerizing monomers that already contain the imidazole functionality, which could be derived from this compound.

Applications in Catalysis

The imidazole nucleus is a common feature in a multitude of ligands used in catalysis. Its sigma-donating properties and the ability to form stable complexes with transition metals make it a valuable component in catalyst design.

Theoretically, the chloromethyl group of This compound can be readily displaced by various nucleophiles to generate a diverse library of ligands. For instance, reaction with amines, phosphines, or thiols would lead to the corresponding aminomethyl, phosphinomethyl, or thiomethyl-functionalized phenylimidazole ligands. These new ligands could then be used to form complexes with a range of metal centers, such as palladium, ruthenium, rhodium, and iridium, which are commonly used in catalysis.

The general synthetic approach would involve the reaction of This compound with a suitable nucleophile, as depicted in the following conceptual scheme:

Conceptual Ligand Synthesis

Reactant 1 Reactant 2 (Nucleophile) Potential Ligand Type
This compound Secondary Amine (e.g., Piperidine) Tridentate N,N,N-ligand
This compound Diphosphine Tridentate P,N,P-ligand

This table is illustrative and based on general chemical principles, not on specific documented examples for this compound.

Metal complexes bearing ligands derived from This compound would be expected to show activity in various homogeneous catalytic processes. For example, palladium complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Ruthenium complexes are known for their efficacy in hydrogenation and transfer hydrogenation reactions. The electronic and steric properties of the ligand, which can be tuned by modifying the substituent introduced via the chloromethyl group, would play a crucial role in determining the catalytic activity and selectivity.

Potential Catalytic Applications

Metal Center Potential Ligand from this compound Potential Catalytic Reaction
Palladium Phosphine-functionalized phenylimidazole Suzuki Cross-Coupling
Ruthenium Amine-functionalized phenylimidazole Transfer Hydrogenation

This table represents potential applications based on established catalytic methodologies and not on specific experimental data for the named compound.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Imidazole-based linkers are frequently used in the synthesis of MOFs due to the strong coordination of the imidazole nitrogen to the metal centers. To be used as a primary linker in MOF synthesis, a molecule typically requires at least two coordinating groups.

While This compound itself is a monodentate ligand, it could be chemically modified to create a suitable multitopic linker for MOF synthesis. For example, the chloromethyl group could be converted to a carboxylate or another coordinating group. Alternatively, two molecules of This compound could be coupled together through the chloromethyl positions to create a bidentate linker.

Conceptual MOF Linker Synthesis

Starting Material Reaction Potential MOF Linker
This compound Oxidation of chloromethyl to carboxylic acid 3-(1H-Imidazol-1-yl)benzoic acid

This table outlines hypothetical pathways to MOF linkers and does not represent documented synthetic routes.

Once a suitable multitopic linker is synthesized from This compound , it could be reacted with various metal salts under solvothermal conditions to potentially form novel MOFs. The properties of such MOFs, including their porosity, stability, and potential applications in areas like gas storage or catalysis, would depend on the specific structure of the linker and the chosen metal ion.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic analysis is fundamental to the characterization of newly synthesized compounds. For 1-[3-(Chloromethyl)phenyl]imidazole, a suite of techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman spectroscopy, and X-ray crystallography are employed to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts (δ) are expected for the protons on the imidazole (B134444) ring, the phenyl ring, and the chloromethyl group. The imidazole protons typically appear as distinct signals, with the proton at the C2 position being the most deshielded. researchgate.netchemicalbook.com The protons on the phenyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet in a region distinct from the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the imidazole and phenyl rings, as well as the chloromethyl group, will produce a distinct signal. The chemical shifts of the imidazole carbons are characteristic, and analysis of related compounds like 1-phenylimidazole (B1212854) helps in their assignment. researchgate.net The carbons of the phenyl ring will show shifts influenced by the positions of the imidazole and chloromethyl substituents. The carbon of the -CH₂Cl group will have a characteristic shift in the aliphatic region. The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HMBC, allows for unambiguous assignment of all signals and confirms the molecular structure. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
ImidazoleH-2~7.8-8.0~136-138Singlet, most deshielded imidazole proton
ImidazoleH-4/H-5~7.2-7.4~118-130Two distinct signals, likely doublets or triplets
PhenylAromatic CH~7.3-7.6~120-130Complex multiplet pattern
PhenylC-1 (C-N)-~137-139Quaternary carbon attached to imidazole
PhenylC-3 (C-CH₂Cl)-~138-140Quaternary carbon attached to chloromethyl group
Chloromethyl-CH₂-~4.6-4.8~45-47Singlet, benzylic protons

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₉ClN₂), the calculated monoisotopic mass is approximately 192.05 Da. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected.

Under electron ionization (EI), the molecule will fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-35]⁺.

Loss of the chloromethyl group (•CH₂Cl): This cleavage would produce a significant peak corresponding to the 1-phenylimidazole cation.

Fragmentation of the imidazole ring: Cleavage of the imidazole ring can lead to various smaller fragment ions.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the chloromethylphenyl and imidazole moieties.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its vibrational modes. researchgate.net These two methods are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. acs.orgnih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands for the different parts of the molecule. nist.gov

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Strong bands in the 1450-1600 cm⁻¹ region, corresponding to the phenyl and imidazole rings. researchgate.net

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

C-H bending: Out-of-plane bending for the substituted phenyl ring appears in the 690-900 cm⁻¹ range, which is diagnostic of the substitution pattern.

C-Cl stretching: A characteristic band expected in the 600-800 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bonds if present, but for this molecule, it would complement the IR data by confirming the vibrations of the phenyl and imidazole skeletons. acs.orgmdpi.com

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H StretchAromatic (Phenyl & Imidazole)3000 - 31503000 - 3150Medium (IR), Strong (Raman)
C-H StretchAliphatic (-CH₂)2850 - 29602850 - 2960Medium (IR & Raman)
C=C / C=N StretchAromatic Rings1450 - 16001450 - 1600Strong (IR & Raman)
C-H BendOut-of-plane (Aromatic)690 - 900-Strong (IR)
C-Cl StretchChloromethyl600 - 800600 - 800Strong (IR), Medium (Raman)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles with very high precision.

Theoretical and Computational Chemistry Investigations

Alongside experimental methods, theoretical and computational chemistry provides powerful tools for investigating molecular properties. These studies can predict geometries, electronic structures, and spectroscopic features, offering insights that complement and help interpret experimental data.

Furthermore, DFT is used to calculate the electronic properties of the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the ionization potential.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.netnist.gov For substituted imidazoles, DFT calculations can predict this energy gap, providing valuable information about the molecule's potential role in chemical reactions.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key parameter, with a larger gap indicating higher stability and lower chemical reactivity. irjweb.com

For a related imidazole derivative, calculations using the B3LYP/6-311+G(d,P) level of theory determined the HOMO energy to be -6.2967 eV and the LUMO energy to be -1.8096 eV. irjweb.com This results in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com Such a large energy gap suggests that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, indicating the molecule's high stability. irjweb.com The energy gap is also used to understand intramolecular charge transfer, with a large gap suggesting that charge transfer occurs within the molecule. irjweb.com The chemical hardness of the molecule, another indicator of stability, was found to be 2.2449 eV, which is considered relatively high. irjweb.com

Table 1: HOMO-LUMO Energy Parameters for an Imidazole Derivative irjweb.com

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2449

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactivity. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red and yellow areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. nih.govresearchgate.net Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.govresearchgate.net Green areas show regions of neutral potential. nih.gov

In studies of similar imidazole and benzimidazole (B57391) derivatives, the negative potential is often localized over nitrogen atoms and other electronegative atoms, identifying them as likely sites for electrophilic interaction. nih.govnih.gov Conversely, the positive potential is generally found around hydrogen atoms and the imidazole ring, suggesting these as sites for nucleophilic attack. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting the course of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule, which is a key factor in its stability. This analysis examines the interactions between filled and vacant orbitals and the resulting stabilization energies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov This analysis generates a surface around a molecule in a crystal, colored according to the nature and proximity of intermolecular contacts.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Imidazole Derivative nih.gov

Interaction TypeContribution (%)
H⋯H30.9
Cl⋯H/H⋯Cl20.7
C⋯H/H⋯C16.8
O⋯H/H⋯O11.4

Simulation of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate spectroscopic properties such as UV-Vis absorption spectra and NMR chemical shifts. nih.govresearchgate.net These simulations provide valuable insights into the electronic structure and can aid in the interpretation of experimental data.

The simulation of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. rsc.org For imidazole derivatives, the calculated absorption maxima can be compared with experimental spectra to validate the computational model and understand the nature of the electronic transitions. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net The calculated chemical shifts are often in good agreement with experimental values, which helps in the assignment of signals in the NMR spectrum and confirms the molecular structure. researchgate.net

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate reaction mechanisms by mapping out reaction pathways and identifying transition states. This is particularly useful for understanding the synthesis and reactivity of compounds like this compound.

For example, in the synthesis of related nitroimidazole derivatives, computational studies have been used to understand the reactivity of chloromethyl compounds. researchgate.net These studies can elucidate the role of electron-withdrawing groups and the stability of reaction intermediates, such as benzylic anions, which can influence reaction yields. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can predict the most likely mechanism and optimize reaction conditions.

Q & A

Q. What are the standard synthetic routes for preparing 1-[3-(Chloromethyl)phenyl]imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloromethyl groups are introduced using reagents like N-chlorosuccinimide (NCS) in dichloromethane with triethylamine as a base (see chlorination of isoxazole derivatives in ). Key steps include:
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
  • Purification : Recrystallization from solvents like ethanol or ethyl acetate.
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of chlorinating agent) and temperature (room temperature to 50°C).
    Example: A 72–84% yield was achieved for structurally similar imidazole-coumarin conjugates using 3-(chloromethyl)coumarin derivatives under mild conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm, chloromethyl peaks at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : C-Cl stretching vibrations near 600–800 cm1^{-1} confirm chloromethyl functionality .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The chloromethyl group enhances reactivity for further derivatization. Applications include:
  • Antiviral Agents : As a scaffold in imidazole-coumarin conjugates targeting hepatitis C virus (HCV) proteases .
  • Antifungal/Antibacterial Compounds : Chloromethyl derivatives of isoxazoles and imidazoles show activity against Candida spp. and Gram-positive bacteria .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective C-H activation. Example:
  • Substrate : Use this compound with aryl bromides (e.g., 4-bromotoluene).
  • Conditions : Pd(OAc)2_2, PPh3_3, K2_2CO3_3, in DMF at 80°C for 12 hours.
  • Outcome : 76–88% yield of biaryl derivatives with retained chloromethyl reactivity .

Q. What strategies resolve contradictions in bioactivity data for chloromethyl-imidazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antiviral potency but reduce solubility) .
  • Docking Studies : Molecular modeling identifies steric clashes or poor binding pocket compatibility (e.g., coumarin-imidazole hybrids show better HCV protease inhibition than non-aromatic analogs) .
  • Solubility Optimization : Introduce polar groups (e.g., morpholine or PEG chains) while retaining chloromethyl reactivity .

Q. How can impurity profiles of this compound be controlled during large-scale synthesis?

  • Methodological Answer :
  • Chromatographic Monitoring : HPLC with UV detection (λ = 254 nm) identifies byproducts like des-chloro derivatives.
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
  • Quality Standards : Reference standards (e.g., EP impurities D–F) ensure batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.